molecular formula C15H14F3N3O2 B2844210 3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097912-59-7

3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2844210
CAS No.: 2097912-59-7
M. Wt: 325.291
InChI Key: MVCCJXJFKMDSLN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a trifluoromethyl group, a quinoxaline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a pyrrolidine derivative under basic conditions. Finally, the trifluoromethyl group is incorporated through a fluorination reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the fluorination step and continuous flow reactors for the nucleophilic substitution step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoxaline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline moiety can bind to DNA or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-propene: A simpler compound with a trifluoromethyl group but lacking the quinoxaline and pyrrolidine moieties.

    Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups.

Uniqueness

3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to the combination of its trifluoromethyl group, quinoxaline moiety, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)7-14(22)21-6-5-10(9-21)23-13-8-19-11-3-1-2-4-12(11)20-13/h1-4,8,10H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCJXJFKMDSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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